molecular formula C9H6F2N2O2 B13663908 Methyl 4,6-Difluorobenzimidazole-2-carboxylate

Methyl 4,6-Difluorobenzimidazole-2-carboxylate

Cat. No.: B13663908
M. Wt: 212.15 g/mol
InChI Key: HLIKHSRSEQEECS-UHFFFAOYSA-N
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Description

Methyl 4,6-Difluorobenzimidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidazole ring, and a methyl ester group at the 2 position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Difluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-difluoro-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-Difluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine positions, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 4,6-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4,6-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

  • Methyl 4,6-Dichlorobenzimidazole-2-carboxylate
  • Methyl 4,6-Dibromobenzimidazole-2-carboxylate
  • Methyl 4,6-Diiodobenzimidazole-2-carboxylate

Comparison: Methyl 4,6-Difluorobenzimidazole-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and iodo analogs. Fluorine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 4,6-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-3-4(10)2-5(11)7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

HLIKHSRSEQEECS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2F)F

Origin of Product

United States

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